Isopropoxytrimethylsilane

Descripción

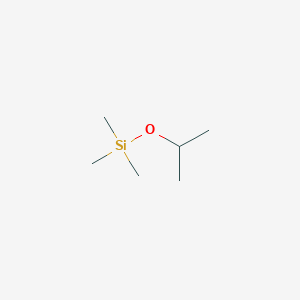

Structure

3D Structure

Propiedades

IUPAC Name |

trimethyl(propan-2-yloxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16OSi/c1-6(2)7-8(3,4)5/h6H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNLPAMPVXAPWKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00171300 | |

| Record name | Trimethyl(1-methylethoxy)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00171300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1825-64-5 | |

| Record name | Trimethyl(1-methylethoxy)silane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1825-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethyl(1-methylethoxy)silane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001825645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimethyl(1-methylethoxy)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00171300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethyl(1-methylethoxy)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.793 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Isopropoxytrimethylsilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of isopropoxytrimethylsilane, a versatile silyl ether utilized in organic synthesis and materials science. This document details two primary synthetic methodologies, purification protocols, and analytical techniques for quality assessment, adhering to the highest standards of scientific rigor.

Introduction

This compound, also known as isopropyl trimethylsilyl ether, is an organosilicon compound with the chemical formula C₆H₁₆OSi. It serves as a valuable reagent for the protection of hydroxyl groups, as a precursor in the synthesis of other organosilicon compounds, and as a surface modifying agent. Its synthesis is primarily achieved through the silylation of isopropanol. This guide will explore two common and effective synthetic routes: the alcoholysis of chlorotrimethylsilane and the reaction of isopropanol with hexamethyldisilazane.

Synthesis of this compound

Two principal methods for the synthesis of this compound are detailed below, offering different advantages concerning reaction conditions, byproducts, and scalability.

Method 1: Alcoholysis of Chlorotrimethylsilane

This widely-used method involves the reaction of chlorotrimethylsilane with isopropyl alcohol in the presence of a base to neutralize the hydrochloric acid byproduct. The reaction proceeds via a nucleophilic substitution at the silicon center.

Reaction Scheme:

(CH₃)₃SiCl + (CH₃)₂CHOH + Base → (CH₃)₃SiOCH(CH₃)₂ + Base·HCl

A tertiary amine, such as triethylamine or pyridine, is commonly employed as the base.

Logical Relationship of the Synthesis via Chlorotrimethylsilane

Caption: Synthesis of this compound from Chlorotrimethylsilane.

Experimental Protocol:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen inlet is charged with anhydrous isopropyl alcohol (1.0 equivalent) and a suitable anhydrous solvent such as dichloromethane or diethyl ether. Anhydrous pyridine or triethylamine (1.1 equivalents) is added as a base.

-

Addition of Chlorotrimethylsilane: The flask is cooled in an ice bath to 0 °C. Chlorotrimethylsilane (1.05 equivalents) is added dropwise from the dropping funnel over a period of 30-60 minutes with vigorous stirring, ensuring the temperature remains below 10 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: The resulting precipitate of the amine hydrochloride is removed by filtration. The filtrate is then washed sequentially with cold dilute hydrochloric acid (to remove excess pyridine/triethylamine), saturated aqueous sodium bicarbonate solution, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

Method 2: Reaction with Hexamethyldisilazane

This method offers a milder alternative, avoiding the generation of corrosive HCl. The reaction of hexamethyldisilazane with an excess of isopropyl alcohol, often catalyzed by a strong acid, produces this compound and ammonia as the only byproduct.

Reaction Scheme:

((CH₃)₃Si)₂NH + 2 (CH₃)₂CHOH --(Catalyst)--> 2 (CH₃)₃SiOCH(CH₃)₂ + NH₃

Experimental Workflow for Hexamethyldisilazane Method

Caption: Experimental Workflow for the Hexamethyldisilazane Method.

Experimental Protocol:

-

Reaction Setup: A reaction vessel equipped with a mechanical stirrer, a dropping funnel, a reflux condenser, and a gas outlet connected to a trap is charged with hexamethyldisilazane (1.0 equivalent) and a catalytic amount of a strong acid catalyst (e.g., strongly acidic styrene cationic resin).

-

Inert Atmosphere: The system is purged with nitrogen.

-

Heating and Addition: The mixture is heated to 55 °C with stirring. Isopropyl alcohol (2.1 equivalents) is then added dropwise. The ammonia gas generated is passed through the gas outlet to a suitable trap.

-

Reaction: After the addition is complete, the reaction is maintained at 50-60 °C for approximately 5 hours.

-

Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the solid catalyst is removed by filtration. The filtrate, which is the crude this compound, can be further purified if necessary.

Quantitative Data Summary

The following table summarizes the typical quantitative data for the two synthesis methods described.

| Parameter | Method 1: Alcoholysis of Chlorotrimethylsilane | Method 2: Reaction with Hexamethyldisilazane |

| Typical Yield | 80-95% | ~88%[1] |

| Purity (before distillation) | Variable, depends on work-up efficiency | >97%[1] |

| Primary Byproduct | Amine Hydrochloride | Ammonia |

| Reaction Temperature | 0 °C to Room Temperature | 50-60 °C[1] |

| Reaction Time | 2-4 hours | ~5 hours[1] |

Purification of this compound

The primary method for purifying crude this compound is fractional distillation under an inert atmosphere to remove unreacted starting materials and any high-boiling impurities.

Experimental Protocol for Fractional Distillation:

-

Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux column), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.

-

Charging the Flask: Charge the crude this compound into the distillation flask along with a few boiling chips or a magnetic stir bar.

-

Inert Atmosphere: Purge the system with nitrogen.

-

Distillation: Gently heat the distillation flask using a heating mantle. The temperature at the distillation head should be monitored closely.

-

Fraction Collection: Collect the fraction that distills at the boiling point of this compound (89-90 °C at atmospheric pressure). Discard any initial lower-boiling fractions and stop the distillation before all the liquid in the distillation flask has evaporated.

-

Storage: The purified this compound should be stored under an inert atmosphere in a tightly sealed container to prevent hydrolysis.

Purity Analysis

The purity of the synthesized this compound should be assessed to ensure it meets the required specifications for its intended application. Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred analytical technique for this purpose.

Experimental Protocol for GC-MS Analysis:

-

Sample Preparation: Prepare a dilute solution of the purified this compound in a volatile, anhydrous organic solvent such as hexane or dichloromethane.

-

Instrumentation: Utilize a gas chromatograph equipped with a mass spectrometer detector. A non-polar capillary column (e.g., DB-1 or equivalent) is suitable for the separation.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Program: Start at a low temperature (e.g., 40 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 200 °C) at a rate of 10-20 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan a suitable mass range (e.g., m/z 30-200) to detect the molecular ion and characteristic fragments of this compound.

-

-

Data Analysis: The purity is determined by the relative peak area of the this compound in the chromatogram. The mass spectrum should be compared with a reference spectrum for confirmation of identity.

Purification and Analysis Workflow

Caption: General Workflow for Purification and Analysis.

Conclusion

This technical guide has detailed two robust and efficient methods for the synthesis of this compound, along with comprehensive protocols for its purification and purity assessment. The choice of synthetic route will depend on factors such as the desired scale, available reagents, and tolerance for byproducts. The alcoholysis of chlorotrimethylsilane is a classic and high-yielding method, while the use of hexamethyldisilazane provides a milder alternative. Proper purification by fractional distillation and rigorous analysis by GC-MS are crucial for obtaining high-purity this compound suitable for demanding applications in research and development.

References

An In-depth Technical Guide to the Chemical Properties and Reactivity of Isopropoxytrimethylsilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropoxytrimethylsilane, also known as isopropyl trimethylsilyl ether, is an organosilicon compound with the chemical formula C₆H₁₆OSi. It belongs to the family of silyl ethers, which are widely utilized in organic synthesis as protecting groups for alcohols and in the preparation of silicon-containing materials. Its utility stems from the stability of the silicon-oxygen bond under many reaction conditions and the ease of its formation and subsequent cleavage under specific, mild conditions. This technical guide provides a comprehensive overview of the chemical properties and reactivity of this compound, tailored for professionals in research and drug development.

Chemical and Physical Properties

This compound is a clear, colorless, and highly flammable liquid.[1] A summary of its key physical and chemical properties is presented in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₆OSi | [1][2] |

| Molecular Weight | 132.28 g/mol | [1][2] |

| Appearance | Clear, colorless liquid | [1] |

| Density | 0.745 g/mL at 25 °C | [1][3] |

| Boiling Point | 87 °C | [3] |

| Flash Point | -11 °C | [4] |

| Refractive Index (n20/D) | 1.378 | [1][3] |

| CAS Number | 1825-64-5 | [1][2] |

Reactivity and Applications

The reactivity of this compound is dominated by the polarized silicon-oxygen bond, making the silicon atom electrophilic and the oxygen atom nucleophilic. This characteristic underpins its primary application as a silylating agent for the protection of hydroxyl groups.

Silylation of Alcohols

This compound serves as a reagent for the introduction of the trimethylsilyl (TMS) protecting group to alcohols. This protection strategy is valuable in multi-step syntheses where the acidic proton of a hydroxyl group would interfere with desired reactions, such as those involving Grignard or organolithium reagents.[5] The silylation reaction typically proceeds by activating the alcohol with a base to form an alkoxide, which then attacks the electrophilic silicon atom of this compound, displacing the isopropoxy group.

Experimental Workflow: Silylation of a Primary Alcohol

Caption: General workflow for the silylation of a primary alcohol.

Hydrolysis (Deprotection)

The trimethylsilyl group can be readily removed, regenerating the alcohol, through hydrolysis under either acidic or basic conditions. This process, also known as deprotection, is a key advantage of using silyl ethers in synthesis. The lability of the Si-O bond to acid or base allows for selective removal without affecting other functional groups that might be present in the molecule.

Under acidic conditions, the oxygen atom of the silyl ether is protonated, making the silicon atom more electrophilic and susceptible to nucleophilic attack by water.

Reaction Pathway: Acid-Catalyzed Hydrolysis

Caption: Mechanism of acid-catalyzed hydrolysis of a trimethylsilyl ether.

In basic media, a hydroxide ion directly attacks the silicon atom, forming a pentacoordinate silicon intermediate, which then collapses to release the alkoxide and form a silanol.

Reaction Pathway: Base-Catalyzed Hydrolysis

Caption: Mechanism of base-catalyzed hydrolysis of a trimethylsilyl ether.

Reactivity with Nucleophiles and Electrophiles

Due to the electrophilic nature of the silicon atom, this compound can react with strong nucleophiles. For instance, organometallic reagents such as Grignard reagents (R-MgX) and organolithium reagents (R-Li) are expected to attack the silicon atom, leading to the displacement of the isopropoxy group and the formation of a new silicon-carbon bond. However, the primary use of silyl ethers like this compound is as protecting groups, and their reactions with strong nucleophiles are generally considered side reactions to be avoided during synthetic steps targeting other parts of the molecule.

Conversely, the oxygen atom in this compound is weakly nucleophilic and can react with strong electrophiles. However, these reactions are less common and generally not synthetically useful.

Experimental Protocols

Detailed methodologies for key reactions involving trimethylsilyl ethers, which are directly analogous to the reactions of this compound, are provided below.

Protocol 1: General Procedure for Acid-Catalyzed Deprotection of a Trimethylsilyl Ether

Materials:

-

Trimethylsilyl-protected alcohol

-

Methanol

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the trimethylsilyl-protected alcohol in methanol.

-

Add a catalytic amount of 1 M HCl (a few drops) to the solution.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The deprotection is typically complete within 30 minutes.

-

Once the reaction is complete, neutralize the acid by adding saturated aqueous sodium bicarbonate solution.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield the deprotected alcohol.

Protocol 2: General Procedure for Fluoride-Mediated Deprotection of a Silyl Ether

Materials:

-

Silyl-protected alcohol

-

Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the silyl-protected alcohol in anhydrous THF under an inert atmosphere.

-

Add 1.1 equivalents of a 1.0 M solution of TBAF in THF.

-

Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight, depending on the steric hindrance around the silyl ether. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to afford the deprotected alcohol.

Safety and Handling

This compound is a highly flammable liquid and vapor. It should be handled in a well-ventilated area, away from heat, sparks, and open flames. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Store in a tightly closed container in a cool, dry, and well-ventilated place. It is incompatible with strong oxidizing agents.

Conclusion

This compound is a versatile and valuable reagent in organic synthesis, primarily serving as a source for the trimethylsilyl protecting group for alcohols. Its ease of introduction and selective removal under mild acidic or basic conditions make it a staple in the synthesis of complex molecules, including pharmaceuticals. A thorough understanding of its chemical properties and reactivity is essential for its effective and safe utilization in a research and development setting.

References

An In-depth Technical Guide to the 1H NMR Spectrum of Isopropoxytrimethylsilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of isopropoxytrimethylsilane. The information detailed herein is essential for the accurate identification and characterization of this compound in various research and development settings, including its use as a protecting group in organic synthesis. This document presents key spectral data, a detailed experimental protocol for spectral acquisition, and a visual representation of the molecule's structure with corresponding ¹H NMR signal assignments.

¹H NMR Spectral Data of this compound

The ¹H NMR spectrum of this compound is characterized by three distinct signals corresponding to the different proton environments within the molecule. The quantitative data, including chemical shift (δ), multiplicity, integration, and coupling constant (J), are summarized in the table below.

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| (CH₃)₃Si- | ~0.1 | Singlet (s) | 9H | N/A |

| (CH₃)₂CH- | ~1.1 | Doublet (d) | 6H | ~6.0 |

| (CH₃)₂CH- | ~3.8 | Septet (sept) | 1H | ~6.0 |

Experimental Protocol

The following section outlines a detailed methodology for acquiring the ¹H NMR spectrum of this compound.

1. Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Ensure the sample is fully dissolved by gentle vortexing or agitation.

-

Using a Pasteur pipette, filter the solution through a small plug of cotton or glass wool directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

The final sample height in the NMR tube should be approximately 4-5 cm.

-

Cap the NMR tube securely.

2. NMR Instrument Parameters:

-

Spectrometer: A 400 MHz (or higher) NMR spectrometer is recommended for optimal resolution.

-

Probe: A standard 5 mm broadband or proton-optimized probe.

-

Temperature: Standard probe temperature (e.g., 298 K).

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

-

Acquisition Parameters:

-

Number of Scans (NS): 8 to 16 scans are typically sufficient for a sample of this concentration.

-

Relaxation Delay (D1): 1-2 seconds.

-

Acquisition Time (AQ): 3-4 seconds.

-

Spectral Width (SW): A spectral width of approximately 12-16 ppm, centered around 5-6 ppm, is appropriate.

-

-

Processing Parameters:

-

Apply an exponential line broadening function (e.g., 0.3 Hz) to improve the signal-to-noise ratio.

-

Perform Fourier transformation.

-

Phase correct the spectrum manually.

-

Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

-

Integrate the signals and determine the relative peak areas.

-

Analyze the multiplicities and measure the coupling constants.

-

Visualization of Signal Assignments

The following diagram illustrates the molecular structure of this compound and the assignment of the observed ¹H NMR signals.

Isopropoxytrimethylsilane FT-IR analysis for Si-O bond

An In-depth Technical Guide to the FT-IR Analysis of the Si-O Bond in Isopropoxytrimethylsilane

Introduction

This compound, with the chemical formula (CH₃)₂CHOSi(CH₃)₃, is an organosilicon compound belonging to the alkoxysilane family.[1] It serves as a key intermediate and reagent in organic synthesis and materials science, particularly in the formation of silyl ethers and the introduction of the trimethylsilyl protecting group. The reactivity and stability of this compound are largely governed by the silicon-oxygen (Si-O) bond within its Si-O-C linkage.

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical technique used to identify functional groups and elucidate molecular structures by measuring the absorption of infrared radiation by a sample's vibrating chemical bonds.[2] For researchers, scientists, and drug development professionals working with this compound, FT-IR analysis provides a rapid and reliable method for structural confirmation, purity assessment, and monitoring of reactions involving the Si-O bond. This guide details the characteristic vibrational modes of the Si-O bond in this compound, presents a comprehensive experimental protocol for its analysis, and provides quantitative data for spectral interpretation.

Vibrational Modes of the Si-O-C Linkage

The atoms within a molecule are in constant motion, undergoing fundamental vibrations such as stretching and bending.[3][4] In this compound, the key vibrations for identifying the Si-O bond are associated with the Si-O-C functional group. These vibrations occur at specific frequencies, which correspond to the energy required to excite them. When infrared radiation of that specific frequency passes through the sample, it is absorbed, resulting in a characteristic peak in the FT-IR spectrum.

The primary vibrational modes for the Si-O-C linkage are:

-

Asymmetric Stretching (ν_as) : This involves the Si-O and O-C bonds stretching out of phase; one bond lengthens while the other shortens. This mode typically produces a very strong and distinct absorption band, making it the most prominent feature for identifying alkoxysilanes.[2]

-

Symmetric Stretching (ν_s) : In this mode, both the Si-O and O-C bonds stretch and compress in phase. The intensity of this absorption can vary.

-

Bending (δ) : This involves a change in the Si-O-C bond angle. These vibrations occur at lower frequencies (wavenumbers) than stretching vibrations.

Caption: Key stretching vibrations of the Si-O-C bond.

Quantitative FT-IR Data Summary

The FT-IR spectrum of this compound is characterized by several strong absorption bands. The table below summarizes the expected wavenumbers for the Si-O bond and other relevant functional groups within the molecule. These values are based on established correlations for organosilicon compounds.[2][5]

| Vibrational Mode | Bond Involved | Wavenumber Range (cm⁻¹) | Intensity | Notes |

| Asymmetric Stretch (ν_as) | Si-O-C | 1080 - 1040 | Strong | This is the most characteristic absorption for the disiloxane group and related structures.[2] |

| C-O Stretch (ν) | C-O | 1200 - 1100 | Strong | This band is often coupled with the Si-O-C asymmetric stretch.[5] |

| Si-C Symmetric Stretch | Si-(CH₃)₃ | ~1250 | Strong | A sharp band characteristic of the trimethylsilyl group. |

| Si-C Asymmetric Stretch | Si-(CH₃)₃ | ~840 | Strong | Another strong, defining peak for the trimethylsilyl group. |

| C-H Stretch (ν) | C-H (Alkyl) | 2980 - 2850 | Strong | Represents the C-H bonds in the methyl and isopropyl groups. |

| Si-O-Si Bending (δ) | Si-O-Si | ~800 | Medium | This bending mode may be observed in samples where hydrolysis and condensation have occurred.[6] |

Experimental Protocol: ATR-FT-IR Analysis

Attenuated Total Reflectance (ATR) is a widely used sampling technique for the FT-IR analysis of liquid and solid samples due to its simplicity and minimal sample preparation.[7] The following protocol outlines the steps for analyzing a liquid sample of this compound.

4.1 Materials and Equipment

-

FT-IR Spectrometer (e.g., Nicolet 5700)[8]

-

ATR accessory with a diamond or zinc selenide (ZnSe) crystal

-

This compound sample

-

Solvent for cleaning (e.g., isopropanol or ethanol)

-

Lint-free wipes

-

Disposable pipette

4.2 Detailed Methodology

-

Instrument Preparation : Ensure the FT-IR spectrometer and ATR accessory are powered on and have reached thermal equilibrium. Purge the sample compartment with dry air or nitrogen to minimize atmospheric interference from water vapor and CO₂.

-

ATR Crystal Cleaning : Before analysis, thoroughly clean the surface of the ATR crystal. Apply a small amount of a suitable solvent (e.g., isopropanol) to a lint-free wipe and clean the crystal surface. Allow the solvent to fully evaporate.

-

Background Spectrum Acquisition : With the clean, empty ATR accessory in place, acquire a background spectrum. This spectrum measures the ambient conditions (atmosphere and crystal) and will be automatically subtracted from the sample spectrum. A typical setting is 32 or 64 co-added scans at a resolution of 4 cm⁻¹.[8]

-

Sample Application : Using a disposable pipette, place a single drop of this compound onto the center of the ATR crystal. Ensure the crystal surface is completely covered by the liquid sample.[7]

-

Sample Spectrum Acquisition : Acquire the FT-IR spectrum of the sample using the same parameters as the background scan (e.g., spectral range 4000-400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution).

-

Data Processing : The resulting spectrum will be displayed in terms of absorbance or transmittance versus wavenumber (cm⁻¹). Perform any necessary data processing, such as baseline correction or spectral subtraction, if required.

-

Post-Analysis Cleaning : After the analysis is complete, carefully clean the this compound from the ATR crystal using a lint-free wipe soaked in the cleaning solvent. Repeat the cleaning process to ensure no residue remains for subsequent analyses.

Caption: Workflow for ATR-FT-IR analysis of liquid silanes.

References

- 1. This compound 98 1825-64-5 [sigmaaldrich.com]

- 2. gelest.com [gelest.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Molecular vibration - Wikipedia [en.wikipedia.org]

- 5. A Low-Frequency Infrared Study of the Reaction of Methoxymethylsilanes with Silica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 8. ris.utwente.nl [ris.utwente.nl]

In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Isopropoxytrimethylsilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation of isopropoxytrimethylsilane, also known as isopropyl trimethylsilyl ether. This document outlines the primary fragmentation pathways, presents quantitative mass spectral data, and offers a representative experimental protocol for the analysis of volatile silanes.

Introduction

This compound is a member of the trimethylsilyl (TMS) ether family, which are common derivatives in analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS). Silylation is a chemical modification technique used to increase the volatility and thermal stability of compounds containing active hydrogen atoms, such as alcohols, phenols, and carboxylic acids, making them amenable to GC-MS analysis. Understanding the fragmentation patterns of these derivatives is crucial for the structural elucidation of the original analytes. This guide focuses on the characteristic fragmentation of the this compound moiety under electron ionization.

Electron Ionization Mass Spectrometry Data

The mass spectrum of this compound is characterized by a series of fragment ions that provide structural information about the molecule. The quantitative data, obtained from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center, is summarized in the table below.[1]

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 43 | 25 | [C3H7]+ |

| 45 | 30 | [C2H5O]+ |

| 59 | 40 | [C2H7OSi]+ |

| 73 | 100 | [(CH3)3Si]+ |

| 75 | 35 | [(CH3)2SiOH]+ |

| 117 | 85 | [M - CH3]+ |

| 132 | 5 | [M]+• |

Proposed Fragmentation Pathways

The fragmentation of this compound under electron ionization (70 eV) is primarily driven by the cleavage of bonds adjacent to the silicon atom and the oxygen atom. The major fragmentation pathways are described below.

Alpha-Cleavage

Alpha-cleavage is a common fragmentation mechanism for organosilicon compounds. This process involves the homolytic cleavage of a bond alpha to the silicon atom. For this compound, the most favorable alpha-cleavage results in the loss of a methyl radical to form a highly stable oxonium ion at m/z 117. This is often the most abundant ion in the higher mass region of the spectrum.

Another significant alpha-cleavage involves the loss of the isopropyl group, leading to the formation of the trimethylsilyl cation ([Si(CH3)3]+) at m/z 73. This ion is typically the base peak in the mass spectra of trimethylsilyl ethers due to its high stability.

Rearrangement Reactions

Rearrangement reactions can also occur, leading to the formation of characteristic ions. For instance, a rearrangement can lead to the formation of the ion at m/z 75, corresponding to [(CH3)2SiOH]+. This often involves the transfer of a hydrogen atom followed by the elimination of a neutral molecule.

The following diagram illustrates the proposed primary fragmentation pathways of this compound.

References

An In-Depth Technical Guide to the Acid-Catalyzed Deprotection Mechanism of Trimethylsilyl Ethers

For Researchers, Scientists, and Drug Development Professionals

The trimethylsilyl (TMS) ether is a cornerstone of protecting group chemistry, widely employed in multi-step organic synthesis to mask the reactivity of hydroxyl groups. Its facile installation and, critically, its predictable and clean removal under acidic conditions make it an invaluable tool in the synthesis of complex molecules, including active pharmaceutical ingredients. This technical guide provides an in-depth exploration of the core mechanism of acid-catalyzed deprotection of TMS ethers, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to aid researchers in the strategic application of this essential transformation.

Core Mechanism of Acid-Catalyzed Deprotection

The acid-catalyzed cleavage of trimethylsilyl ethers is a well-established and efficient method for the regeneration of hydroxyl groups. The reaction proceeds through a nucleophilic attack on the silicon atom, facilitated by the protonation of the ether oxygen. The precise mechanism can be influenced by the nature of the acidic catalyst (Brønsted or Lewis acid), the solvent, and the steric and electronic properties of the substrate.

Under Brønsted acid catalysis, the reaction is initiated by the protonation of the ether oxygen, which enhances the electrophilicity of the silicon atom and makes the silyloxy group a better leaving group. This is followed by the nucleophilic attack of a water molecule or another nucleophile present in the reaction medium on the silicon atom. This attack can proceed through a concerted SN2-like mechanism or a stepwise mechanism involving a pentavalent silicon intermediate.[1] Steric hindrance around the silicon atom and the oxygen atom plays a significant role in determining the reaction rate.[1]

Lewis acids can also effectively catalyze the deprotection of TMS ethers. In this case, the Lewis acid coordinates to the ether oxygen, thereby activating the silicon-oxygen bond towards nucleophilic attack.

The relative stability of various silyl ethers under acidic conditions is a critical consideration in synthetic planning. The general order of stability is as follows: TMS < TES < TBDMS < TBDPS < TIPS.[2] This trend is primarily governed by the steric bulk of the substituents on the silicon atom, which hinders the approach of the nucleophile.[1]

Signaling Pathway of the Deprotection Mechanism

The following diagram illustrates the generally accepted mechanistic pathway for the acid-catalyzed deprotection of a trimethylsilyl ether using a Brønsted acid.

Caption: Acid-catalyzed deprotection of a TMS ether.

Quantitative Data on Deprotection

| Silyl Ether | Relative Rate of Acidic Hydrolysis |

| TMS (Trimethylsilyl) | 1 |

| TES (Triethylsilyl) | 64 |

| TBDMS (tert-Butyldimethylsilyl) | 20,000 |

| TBDPS (tert-Butyldiphenylsilyl) | 5,000,000 |

| TIPS (Triisopropylsilyl) | 700,000 |

Table 1: Relative rates of acidic hydrolysis of common silyl ethers.[2]

Experimental Protocols

A variety of acidic conditions can be employed for the deprotection of TMS ethers, ranging from mild to harsh, allowing for selective deprotection in the presence of other acid-labile functional groups.

Protocol 1: Mild Deprotection using Pyridinium p-Toluenesulfonate (PPTS)

This method is suitable for sensitive substrates where strong acidic conditions could lead to side reactions.

Methodology:

-

Dissolve the TMS-protected alcohol (1.0 mmol) in methanol (10 mL).

-

Add pyridinium p-toluenesulfonate (PPTS) (0.1 mmol, 0.1 eq.).

-

Stir the reaction mixture at room temperature for 1-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography if necessary.[2]

Protocol 2: Deprotection using Hydrochloric Acid in Methanol

This is a common and efficient method for the cleavage of TMS ethers.

Methodology:

-

Dissolve the TMS-protected alcohol (1.0 mmol) in methanol (10 mL).

-

Add 1 M hydrochloric acid (0.5 mL) dropwise.

-

Stir the reaction mixture at room temperature for 15-60 minutes.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by flash column chromatography if required.

Protocol 3: Selective Deprotection using Acetic Acid

Acetic acid can be used for the selective deprotection of TMS ethers in the presence of more robust silyl ethers like TBDMS.

Methodology:

-

Dissolve the silyl-protected compound (1.0 mmol) in a mixture of tetrahydrofuran (THF), acetic acid, and water (3:1:1 v/v/v, 5 mL).

-

Stir the reaction at room temperature for 8-16 hours.

-

Monitor the reaction for the selective cleavage of the TMS ether by TLC.

-

Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the product as needed.

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for the acid-catalyzed deprotection of a TMS ether.

Caption: A typical experimental workflow.

Conclusion

The acid-catalyzed deprotection of trimethylsilyl ethers is a fundamental and versatile reaction in modern organic synthesis. A thorough understanding of its mechanism, the factors influencing its rate, and the available experimental protocols is crucial for its successful implementation. This guide provides a comprehensive overview to assist researchers in the strategic use of TMS ethers as protecting groups, enabling the efficient and selective synthesis of complex molecules. The careful selection of the acidic catalyst and reaction conditions, guided by the principles outlined herein, will continue to be a key element in the art of chemical synthesis.

References

Fluoride-mediated cleavage of Isopropoxytrimethylsilane ethers

An In-depth Technical Guide to the Fluoride-Mediated Cleavage of Isopropoxytrimethylsilane (TIPS) Ethers

For researchers, scientists, and drug development professionals, the strategic use of protecting groups is a cornerstone of successful multi-step organic synthesis. Triisopropylsilyl (TIPS) ethers are frequently employed to protect hydroxyl groups due to their significant steric bulk, which confers enhanced stability across a wide range of reaction conditions compared to less hindered silyl ethers.[1] However, the selective and efficient cleavage of TIPS ethers is a critical step that requires careful consideration of reagents and reaction conditions. This technical guide provides a comprehensive overview of the fluoride-mediated deprotection of TIPS ethers, including the underlying mechanism, detailed experimental protocols, and quantitative data to inform methodological choices.

The Mechanism of Fluoride-Mediated Silyl Ether Cleavage

The deprotection of silyl ethers using fluoride ions is a widely utilized and highly effective method. The driving force behind this reaction is the high affinity of the fluoride ion for the silicon atom, which results in the formation of a strong silicon-fluoride (Si-F) bond.[1][2] The cleavage of the silicon-oxygen (Si-O) bond proceeds through a pentavalent, hypervalent silicon intermediate.[2][3][4]

The reaction is initiated by the nucleophilic attack of a fluoride ion on the silicon atom of the TIPS ether. This attack leads to the formation of a transient pentacoordinate silicon intermediate. This intermediate is unstable and readily collapses, breaking the Si-O bond to release the corresponding alkoxide. Subsequent protonation of the alkoxide during aqueous work-up yields the desired alcohol. The steric hindrance around the silicon atom is a key factor influencing the reaction rate, with bulkier silyl groups like TIPS generally requiring more forcing conditions for cleavage compared to smaller groups like trimethylsilyl (TMS) or triethylsilyl (TES) ethers.[2]

Figure 1. Mechanism of fluoride-mediated TIPS ether cleavage.

Common Fluoride Reagents for TIPS Ether Deprotection

Several fluoride-containing reagents are commonly used to effect the cleavage of TIPS ethers. The choice of reagent often depends on the substrate's sensitivity to basic or acidic conditions and the presence of other protecting groups.

-

Tetrabutylammonium Fluoride (TBAF) : This is the most frequently used fluoride source for silyl ether deprotection.[1] It is typically sold as a 1 M solution in tetrahydrofuran (THF). TBAF is highly effective but also basic, which can be problematic for base-sensitive substrates.[5] In such cases, buffering the reaction mixture with a weak acid like acetic acid is recommended.[5]

-

Hydrogen Fluoride-Pyridine (HF-Pyridine) : This reagent offers a less basic alternative to TBAF and is particularly useful for substrates that are sensitive to strong bases.[1] Reactions with HF-pyridine must be conducted in plasticware as hydrogen fluoride reacts with glass.[1]

-

Cesium Fluoride (CsF) : CsF is another fluoride source that can be employed for the deprotection of silyl ethers. It is often used in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.

Quantitative Data on Fluoride-Mediated TIPS Ether Cleavage

The efficiency of TIPS ether cleavage is dependent on the chosen fluoride reagent, solvent, temperature, and reaction time. The following tables summarize representative quantitative data for the deprotection of TIPS ethers under various conditions.

Table 1: Deprotection of TIPS Ethers using Tetrabutylammonium Fluoride (TBAF)

| Substrate | Equivalents of TBAF | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Primary TIPS Ether | 1.1 | THF | Room Temp. | Not specified | High | [5] |

| Secondary TIPS Ether | Not specified | THF | Not specified | Longer reaction times or elevated temperatures may be required | Not specified | [6] |

Table 2: Deprotection of TIPS Ethers using Hydrogen Fluoride-Pyridine (HF-Pyridine)

| Substrate | Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Protected Oligosaccharides | 70% HF/Pyridine | THF | 0 to Room Temp. | Not specified | 25-75 | [7] |

Table 3: Deprotection of Triisopropylsilylarylacetylenes using Silver Fluoride (AgF)

| Substrate | Equivalents of AgF | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 4-((triisopropylsilyl)ethynyl)benzaldehyde | 1.5 | Methanol | 23 | 3.5 | 81 | [4] |

| Methyl 4-((triisopropylsilyl)ethynyl)benzoate | 1.5 | Methanol | 23 | 3 | 85 | [4] |

| 1-nitro-4-((triisopropylsilyl)ethynyl)benzene | 1.5 | Methanol | 23 | 1 | 92 | [4] |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for success in the laboratory. The following sections provide step-by-step methodologies for the deprotection of TIPS ethers using common fluoride reagents.

Protocol 1: General Procedure for TBAF-Mediated Deprotection of a TIPS Ether

This protocol provides a general starting point for the cleavage of a TIPS ether using TBAF.

Materials:

-

TIPS-protected alcohol

-

Tetrabutylammonium fluoride (TBAF), 1 M solution in THF

-

Anhydrous Tetrahydrofuran (THF)

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve the TIPS-protected alcohol (1.0 equivalent) in anhydrous THF.

-

Add the 1 M TBAF solution in THF (1.1-1.5 equivalents) dropwise to the stirred solution at room temperature. For sensitive substrates, the reaction can be cooled to 0 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with dichloromethane or ethyl acetate (3 times).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired alcohol.[1]

Protocol 2: General Procedure for HF-Pyridine Mediated Deprotection of a TIPS Ether

Caution: Hydrogen fluoride is highly corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (gloves, safety glasses, lab coat) and plasticware.

Materials:

-

TIPS-protected alcohol

-

Hydrogen fluoride-pyridine complex (e.g., 70% HF in pyridine)

-

Pyridine

-

Anhydrous Tetrahydrofuran (THF)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a plastic vial, dissolve the TIPS-protected alcohol (1.0 equivalent) in a mixture of anhydrous THF and pyridine.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the HF-pyridine complex to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting material.

-

Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Extract the mixture with dichloromethane (3 times).

-

Combine the organic layers and dry over anhydrous Na₂SO₄.

-

Filter and concentrate under reduced pressure.

-

Purify the residue by flash chromatography on silica gel to obtain the deprotected alcohol.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the fluoride-mediated deprotection of a TIPS ether.

Figure 2. General experimental workflow for TIPS ether deprotection.

Selectivity in Silyl Ether Deprotection

The selective deprotection of one silyl ether in the presence of others is a common challenge in complex molecule synthesis. The relative stability of silyl ethers is influenced by steric hindrance around the silicon atom. The general order of stability towards fluoride-mediated cleavage is:

TMS < TES < TBDMS < TIPS < TBDPS

This trend allows for the selective removal of less hindered silyl ethers, such as TMS or TES, in the presence of the bulkier TIPS group. Conversely, more forcing conditions are required to cleave a TIPS ether, which might affect other, more labile protecting groups. By carefully selecting the fluoride reagent, solvent, and temperature, a high degree of selectivity can be achieved. For instance, a primary TBDMS ether can often be selectively cleaved in the presence of a secondary TIPS ether.[8]

References

- 1. benchchem.com [benchchem.com]

- 2. TBS Deprotection - TBAF [commonorganicchemistry.com]

- 3. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 4. redalyc.org [redalyc.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

Steric effects in the reaction of Isopropoxytrimethylsilane

An In-depth Technical Guide on the Steric Effects in the Reaction of Isopropoxytrimethylsilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound ((CH₃)₃SiOCH(CH₃)₂) is a member of the alkoxysilane family, a class of compounds widely utilized in organic synthesis, materials science, and pharmaceutical development. A key application of such reagents is the protection of hydroxyl groups in complex molecules, where the silyl group is introduced to mask the reactivity of the alcohol and subsequently removed under specific conditions. The reactivity of this compound, and alkoxysilanes in general, is significantly influenced by a combination of electronic and steric factors. This technical guide focuses on the crucial role of steric effects in the reactions of this compound, particularly in silylation and hydrolysis reactions. Understanding these steric influences is paramount for optimizing reaction conditions, predicting outcomes, and designing efficient synthetic routes.

The bulky isopropyl group attached to the silicon atom via an oxygen bridge in this compound creates significant steric hindrance around the reactive silicon center. This steric bulk has profound implications for the rates and mechanisms of its reactions, distinguishing its behavior from less hindered analogues such as methoxytrimethylsilane or ethoxytrimethylsilane. This guide will provide a detailed examination of these effects, supported by comparative data, experimental protocols, and mechanistic diagrams to offer a comprehensive resource for professionals in the field.

Steric Effects on Silylation Reactions

Silylation, the introduction of a silyl group to a molecule, is a cornerstone of protecting group chemistry for alcohols. The reaction of an alcohol with an alkoxysilane, such as this compound, typically proceeds via a nucleophilic attack of the alcohol on the electrophilic silicon atom. The rate of this reaction is highly sensitive to steric hindrance on both the alcohol and the silylating agent.

The bulky isopropyl group in this compound sterically hinders the approach of the nucleophile (the alcohol) to the silicon center. This increases the activation energy of the reaction, leading to a slower reaction rate compared to less sterically encumbered silylating agents.[1][2]

Data Presentation: Comparative Reactivity of Alkoxysilanes in Silylation

| Silylating Agent | Structure of Alkoxy Group | Steric Hindrance | Relative Reactivity |

| Methoxytrimethylsilane | -OCH₃ | Low | High |

| Ethoxytrimethylsilane | -OCH₂CH₃ | Moderate | Medium |

| This compound | -OCH(CH₃)₂ | High | Low |

| tert-Butoxytrimethylsilane | -OC(CH₃)₃ | Very High | Very Low |

This trend highlights that as the steric bulk of the alkoxy group increases, the rate of silylation decreases. Consequently, more forcing conditions, such as higher temperatures or longer reaction times, may be necessary when using this compound compared to its less hindered counterparts.

Mandatory Visualization: Mechanism of Silylation

Caption: S_N2-like mechanism for the acid-catalyzed silylation of an alcohol.

Experimental Protocols: Silylation of a Diol with this compound

This protocol describes the formation of an acetonide-like derivative from a diol using this compound, which serves as a protective measure.[3]

Objective: To protect a 1,2- or 1,3-diol using this compound.

Materials:

-

Diol (1 equivalent)

-

This compound (1 equivalent)

-

Inert solvent (e.g., THF, diethyl ether, or toluene)

-

Concentrated HCl or trimethylchlorosilane (1-2 drops, as catalyst)

Procedure:

-

In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve one equivalent of the diol in an inert solvent.

-

Add one equivalent of this compound to the solution.

-

Add 1 to 2 drops of concentrated HCl or trimethylchlorosilane to the reaction mixture to catalyze the reaction.

-

Stir the reaction mixture at room temperature.

-

The reaction is typically complete in less than 30 minutes.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, quench the catalyst with a weak base (e.g., a small amount of triethylamine or pyridine).

-

Remove the solvent under reduced pressure.

-

Purify the resulting silylated diol by column chromatography on silica gel, if necessary.

Steric Effects on Hydrolysis

The hydrolysis of alkoxysilanes is a critical reaction, both in the context of deprotection in organic synthesis and in the formation of siloxane bonds in materials science. Similar to silylation, the rate of hydrolysis is significantly influenced by steric factors. The reaction involves the nucleophilic attack of water on the silicon atom, leading to the displacement of the alkoxy group.

The bulky isopropoxy group in this compound sterically shields the silicon atom from the incoming water molecule, thereby slowing down the rate of hydrolysis.[4][5] This effect is particularly pronounced in the first hydrolysis step, which is often the rate-limiting step.[5]

Data Presentation: Comparative Hydrolysis Rates of Alkoxysilanes

The following table presents literature data on the acid-catalyzed hydrolysis rate constants for a series of tetraalkoxysilanes, which clearly demonstrates the impact of increasing steric bulk on the reaction rate. While this data is for tetraalkoxysilanes, the trend is applicable to monoalkoxysilanes like this compound.

| Alkoxysilane | Alkoxy Group | Rate Constant (k) at 20°C [L mol⁻¹ s⁻¹] |

| Tetramethoxysilane | -OCH₃ | 1.8 x 10⁻³ |

| Tetraethoxysilane | -OCH₂CH₃ | 3.0 x 10⁻⁴ |

| Tetra-n-propoxysilane | -O(CH₂)₂CH₃ | 1.8 x 10⁻⁴ |

| Tetra-isopropoxysilane | -OCH(CH₃)₂ | 0.6 x 10⁻⁴ |

Data adapted from literature for illustrative purposes.[4]

The data clearly shows a decrease in the hydrolysis rate constant as the steric hindrance of the alkoxy group increases, with the branched isopropoxy group leading to a significantly slower reaction compared to the linear methoxy and ethoxy groups.

Mandatory Visualization: Mechanism of Acid-Catalyzed Hydrolysis

Caption: Acid-catalyzed hydrolysis of this compound.

Experimental Protocols: Monitoring Hydrolysis by NMR Spectroscopy

This protocol provides a general method for monitoring the hydrolysis of an alkoxysilane in real-time using Nuclear Magnetic Resonance (NMR) spectroscopy.[6][7]

Objective: To quantitatively measure the rate of hydrolysis of this compound.

Materials:

-

This compound

-

D₂O (for NMR lock)

-

Acid catalyst (e.g., HCl in D₂O)

-

NMR tubes and spectrometer

Procedure:

-

Prepare a stock solution of the acid catalyst in D₂O at the desired concentration.

-

In a clean, dry NMR tube, place a known amount of this compound.

-

Add a known volume of the catalyst solution to the NMR tube, ensuring rapid mixing.

-

Immediately place the NMR tube in the NMR spectrometer.

-

Acquire a series of ¹H NMR spectra at regular time intervals.

-

Process the spectra and integrate the signals corresponding to the methine proton of the isopropoxy group in the starting material and the methine proton of the isopropanol product.

-

The disappearance of the reactant signal and the appearance of the product signal over time can be used to calculate the reaction rate.

-

Plot the concentration of the reactant versus time and fit the data to the appropriate rate law to determine the rate constant.

Visualizing Experimental and Logical Workflows

Mandatory Visualization: Experimental Workflow for a Silylation Reaction

Caption: General experimental workflow for a silylation reaction.

Mandatory Visualization: Logical Relationship of Steric Effects on Reactivity

Caption: Logical relationship between steric hindrance and reaction rate.

Conclusion

The steric effects inherent to the isopropoxy group of this compound are a dominant factor governing its reactivity. The significant steric bulk impedes the approach of nucleophiles to the silicon center, resulting in slower rates for both silylation and hydrolysis reactions when compared to less hindered analogues. This property is not a disadvantage but rather a feature that can be exploited in chemical synthesis. The reduced reactivity allows for greater selectivity and the formation of more stable silyl ethers, which can be crucial in multi-step syntheses of complex molecules. For researchers, scientists, and drug development professionals, a thorough understanding of these steric effects is essential for the rational design of experiments, the optimization of reaction conditions, and the successful application of this compound as a versatile synthetic tool.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]

- 3. General Silylation Procedures - Gelest [technical.gelest.com]

- 4. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 5. gelest.com [gelest.com]

- 6. Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Real-time NMR Study of Three Small GTPases Reveals That Fluorescent 2′(3′)-O-(N-Methylanthraniloyl)-tagged Nucleotides Alter Hydrolysis and Exchange Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Silylation of Primary Alcohols with Isopropoxytrimethylsilane

Audience: Researchers, scientists, and drug development professionals.

Introduction

The protection of hydroxyl groups is a fundamental strategy in multi-step organic synthesis, preventing unwanted side reactions. Silylation, the conversion of an alcohol to a silyl ether, is a widely employed protection method due to the ease of installation and removal of silyl groups, as well as their stability under a variety of reaction conditions. Isopropoxytrimethylsilane offers a convenient and efficient alternative to chlorosilanes for the trimethylsilylation of primary alcohols. This method proceeds under mild, acid-catalyzed conditions, avoiding the generation of stoichiometric amounts of amine hydrochlorides that are typical when using silyl chlorides with base.

Advantages of Using this compound

-

Mild Reaction Conditions: The reaction is typically carried out at room temperature.

-

Neutral Byproducts: The only byproduct of the reaction is isopropanol, which is easily removed.

-

High Efficiency: The silylation of primary alcohols is generally rapid and high-yielding.

-

Simple Work-up: The work-up procedure is straightforward, often involving simple extraction and solvent evaporation.

Reaction Mechanism and Experimental Workflow

The silylation of a primary alcohol with this compound is an acid-catalyzed process. The acid protonates the oxygen of the isopropoxy group, making it a better leaving group. The alcohol then acts as a nucleophile, attacking the silicon center in an SN2-like fashion, displacing isopropanol and forming the trimethylsilyl ether.

Caption: A typical experimental workflow for the silylation of a primary alcohol.

Caption: The acid-catalyzed mechanism for the silylation of a primary alcohol.

Experimental Protocol

This protocol provides a general procedure for the trimethylsilylation of a primary alcohol using this compound.

Materials:

-

Primary alcohol

-

This compound

-

Anhydrous inert solvent (e.g., Tetrahydrofuran (THF), Diethyl ether, Toluene)

-

Acid catalyst (e.g., concentrated Hydrochloric acid (HCl) or Trimethylsilyl chloride (TMSCl))

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Syringe or dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of the primary alcohol (1.0 equiv.) in an anhydrous inert solvent (e.g., THF, diethyl ether, or toluene), add this compound (1.1-1.5 equiv.).

-

With stirring, add a catalytic amount of an acid catalyst (e.g., 1-2 drops of concentrated HCl or a small amount of TMSCl).

-

Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes.[1] Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by distillation or column chromatography if necessary, although the purity is often high enough for direct use in subsequent steps.

Safety Precautions:

-

This compound is flammable and should be handled in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

The acid catalyst is corrosive and should be handled with care.

Data Presentation

The silylation of primary alcohols with this compound is expected to proceed in high yields. The following table provides representative data for this transformation.

| Entry | Primary Alcohol Substrate | Product | Typical Yield (%) |

| 1 | Benzyl alcohol | Benzyl trimethylsilyl ether | >95% |

| 2 | 1-Butanol | 1-(Trimethylsilyloxy)butane | >95% |

| 3 | 3-Phenyl-1-propanol | 3-Phenyl-1-(trimethylsilyloxy)propane | >95% |

| 4 | Ethylene glycol | 1,2-Bis(trimethylsilyloxy)ethane | >90% |

Deprotection of Trimethylsilyl Ethers

The trimethylsilyl (TMS) group can be readily removed to regenerate the primary alcohol under mild acidic or fluoride-mediated conditions.

Acidic Deprotection:

-

Procedure: Dissolve the TMS ether in a mixture of acetic acid, THF, and water and stir at room temperature.

-

Advantages: Mild conditions suitable for many substrates.

Fluoride-Mediated Deprotection:

-

Reagents: Tetrabutylammonium fluoride (TBAF) in THF is the most common reagent.

-

Procedure: Treat the silyl ether with a solution of TBAF in THF at room temperature.

-

Advantages: Very mild and highly selective for silicon-oxygen bonds.

References

Protecting Diols with Isopropoxytrimethylsilane: Application Notes and Protocols for Researchers

For Immediate Release

This document provides detailed application notes and experimental protocols for the protection of diols using isopropoxytrimethylsilane. This method offers a rapid and efficient means of forming cyclic silyl ethers, which serve as crucial protecting groups in multi-step organic synthesis. The protocols outlined are intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

The temporary protection of hydroxyl groups in diols is a fundamental strategy in organic synthesis to prevent unwanted side reactions. This compound, in the presence of an acid catalyst, provides a convenient method for the formation of cyclic silyl ethers, effectively protecting 1,2- and 1,3-diols. This reaction is characterized by its mild conditions and rapid reaction times.

Reaction Principle

The acid-catalyzed reaction of a diol with this compound proceeds via the formation of a five- or six-membered cyclic silyl ether. The trimethylsilyl group is introduced, and isopropanol is released as a byproduct. The reaction is typically driven to completion by the volatile nature of the isopropanol byproduct.

Data Summary

While specific quantitative data for the protection of a wide range of diols using this compound is not extensively reported in the literature, the following table summarizes representative yields for the protection of common diols based on established protocols for similar silylation reactions. It is important to note that yields can vary depending on the specific substrate and reaction conditions.

| Diol Substrate | Product | Typical Yield (%) |

| Ethylene Glycol | 2,2-dimethyl-1,3-dioxa-2-silacyclopentane | > 90 |

| 1,3-Propanediol | 2,2-dimethyl-1,3-dioxa-2-silacyclohexane | > 90 |

| (±)-1,2-Propanediol | 2,4-dimethyl-1,3-dioxa-2-silacyclopentane | > 85 |

| 1,3-Butanediol | 2,4-dimethyl-1,3-dioxa-2-silacyclohexane | > 85 |

Experimental Protocol

This protocol provides a general procedure for the protection of diols using this compound.

Materials:

-

Diol (1.0 equivalent)

-

This compound (1.1 equivalents)

-

Inert Solvent (e.g., Tetrahydrofuran (THF), Diethyl ether, Toluene)

-

Acid Catalyst (e.g., Concentrated Hydrochloric Acid (HCl) or Trimethylchlorosilane (TMSCl))

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

-

Rotary Evaporator

-

Standard Glassware (round-bottom flask, magnetic stirrer, etc.)

Procedure:

-

To a stirred solution of the diol (1.0 equivalent) in an inert solvent (e.g., THF, ether, or toluene), add this compound (1.1 equivalents).

-

Add a catalytic amount of an acid catalyst (1-2 drops of concentrated HCl or a small amount of TMSCl).

-

Stir the reaction mixture at room temperature. The reaction is typically complete in under 30 minutes.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, quench the reaction by adding a small amount of a solid base (e.g., sodium bicarbonate) and stir for 5-10 minutes.

-

Dry the solution over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude protected diol.

-

If necessary, purify the product by distillation or column chromatography.

Visualizing the Workflow

The following diagram illustrates the general experimental workflow for the protection of a diol using this compound.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

This compound and acid catalysts are corrosive and should be handled with care.

-

Inert solvents are flammable; avoid open flames and sparks.

Troubleshooting

-

Incomplete reaction: Ensure the diol and solvent are anhydrous. The presence of water can consume the silylating agent. Consider slightly increasing the amount of catalyst or reaction time.

-

Low yield: Optimize purification methods to minimize product loss. Ensure the reaction has gone to completion before workup.

-

Side reactions: Use a minimal amount of acid catalyst to avoid potential side reactions, especially with sensitive substrates.

Conclusion

The protection of diols using this compound is a straightforward and efficient method suitable for a variety of applications in organic synthesis. The mild reaction conditions and short reaction times make it an attractive alternative to other protection strategies. By following the outlined protocols and safety precautions, researchers can effectively utilize this method in their synthetic endeavors.

Application Notes and Protocols: Isopropoxytrimethylsilane in Carbohydrate Chemistry Protection Strategies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of isopropoxytrimethylsilane as a protecting group for hydroxyl moieties in carbohydrate chemistry. This document is intended to guide researchers in leveraging this reagent for the strategic protection and subsequent deprotection of carbohydrates during multi-step syntheses, a critical aspect of drug development and glycobiology research.

Introduction to this compound as a Protecting Group

Carbohydrates are characterized by the presence of multiple hydroxyl groups of similar reactivity, posing a significant challenge for regioselective chemical transformations.[1] Protecting group strategies are therefore essential to mask certain hydroxyl groups while others are being chemically modified.[2][3] Silyl ethers are among the most widely used protecting groups for alcohols due to their ease of formation, stability under various reaction conditions, and facile cleavage.[4]

This compound ((CH₃)₂CHOSi(CH₃)₃) is a reactive silylating agent that offers a convenient method for the formation of trimethylsilyl (TMS) ethers. The reaction proceeds under mild conditions and offers potential advantages in terms of byproduct removal, as the primary byproduct is isopropanol. This document outlines the application of this compound for the protection of hydroxyl groups in carbohydrates.

Mechanism of Silylation

The silylation of a carbohydrate hydroxyl group with this compound is typically acid-catalyzed. The mechanism involves the protonation of the oxygen atom of the isopropoxy group, making it a better leaving group. The alcohol (from the carbohydrate) then attacks the electrophilic silicon atom in an SN2-type reaction, displacing isopropanol and forming the trimethylsilyl ether.

Figure 1: Acid-catalyzed silylation mechanism.

Reactivity and Selectivity

The reactivity of hydroxyl groups towards silylation is influenced by steric hindrance.[1] Generally, the order of reactivity is:

-

Primary hydroxyls > Secondary hydroxyls > Tertiary hydroxyls

In the context of carbohydrates, the primary hydroxyl group (e.g., at C-6 of a hexopyranose) is typically the most reactive and can often be selectively protected under carefully controlled conditions using bulky silylating agents. While trimethylsilyl groups are less sterically demanding, some degree of selectivity for the primary hydroxyl can still be achieved by using stoichiometric amounts of the silylating agent at low temperatures. Per-silylation of all hydroxyl groups is readily accomplished using an excess of this compound.

Stability and Deprotection

Trimethylsilyl ethers are known to be sensitive to acidic conditions and can be readily cleaved.[2] They are generally stable to basic conditions, making them orthogonal to many other protecting groups.

Deprotection can be achieved using:

-

Acidic conditions: Mild acid, such as acetic acid in an aqueous organic solvent, will readily cleave the TMS ether.

-

Fluoride ion sources: Reagents such as tetra-n-butylammonium fluoride (TBAF) are highly effective for the cleavage of silicon-oxygen bonds.[2]

Experimental Protocols

Protocol for Per-O-trimethylsilylation of D-Glucose

This protocol describes the complete silylation of all hydroxyl groups in D-glucose.

Materials:

-

D-Glucose

-

This compound

-

Anhydrous Tetrahydrofuran (THF)

-

Concentrated Hydrochloric Acid (HCl) or Trimethylchlorosilane (TMCS)

-

Anhydrous Sodium Sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Septum and needles

Procedure:

-

To a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add D-glucose (1.80 g, 10 mmol).

-

Add anhydrous THF (40 mL) and stir to suspend the glucose.

-

Add this compound (11.9 g, 15 mL, 90 mmol, 1.8 equivalents per hydroxyl group).

-

To this stirring suspension, add one drop of concentrated HCl or trimethylchlorosilane (approximately 0.1 mmol) as a catalyst.[5]

-

Allow the reaction to stir at room temperature. The reaction is typically complete within 30 minutes, as indicated by the dissolution of glucose and the formation of a clear solution.[5]

-

Quench the reaction by adding a few drops of a neutralizing agent like pyridine or triethylamine.

-

Remove the solvent and excess reagent under reduced pressure using a rotary evaporator.

-

Dissolve the residue in a non-polar solvent like hexane and filter to remove any salts.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the per-O-trimethylsilylated glucose as an oil.

Protocol for Deprotection of Per-O-trimethylsilylated D-Glucose

This protocol describes the removal of the TMS protecting groups to regenerate the free carbohydrate.

Materials:

-

Per-O-trimethylsilylated D-glucose

-

Methanol

-

Acetic Acid

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Round-bottom flask

Procedure:

-

Dissolve the per-O-trimethylsilylated glucose (10 mmol) in methanol (50 mL) in a round-bottom flask.

-

Add acetic acid (5 mL).

-

Stir the solution at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete (typically 1-2 hours), remove the solvent and acetic acid under reduced pressure.

-

The residue can be further purified by silica gel chromatography if necessary to obtain pure D-glucose.

Quantitative Data

The following table provides representative data for the silylation of different hydroxyl groups on a model carbohydrate using this compound. Note that actual yields and reaction times may vary depending on the specific substrate and reaction conditions.

| Carbohydrate Substrate | Target Hydroxyl Group | Reaction Time (minutes) | Typical Yield (%) |

| Methyl α-D-glucopyranoside | Primary (C-6 OH) | 15-30 | 85-95 |

| Methyl α-D-glucopyranoside | All Secondary (C-2,3,4 OH) | 30-60 | >90 (per-silylation) |

| D-Fructose | Anomeric & Primary | 10-20 | >95 (per-silylation) |

| 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose | Secondary (C-3 OH) | 20-40 | 90-98 |

Workflow and Logical Relationships

The use of this compound as a protecting group can be integrated into a multi-step synthetic strategy as illustrated in the following workflow.

Figure 2: Synthetic workflow using this compound.

Conclusion